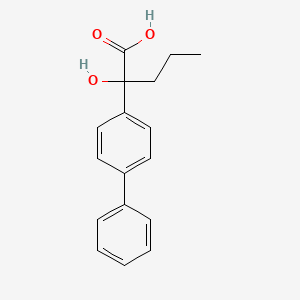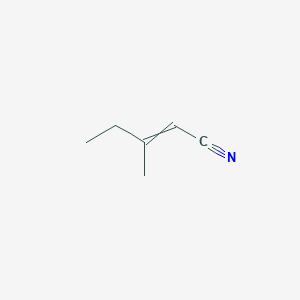![molecular formula C15H20ClN3O B14734518 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile CAS No. 6269-55-2](/img/structure/B14734518.png)
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethoxypropanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene oxide to form 4-(4-chlorophenyl)piperazine.
Alkylation: The piperazine intermediate is then alkylated with 3-chloropropanenitrile in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs for neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile involves its interaction with neurotransmitter receptors in the brain. The compound acts as a ligand, binding to specific receptors and modulating their activity. This can result in altered neurotransmitter release and uptake, leading to therapeutic effects in the treatment of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide
- Cetirizine ethyl ester dihydrochloride
Uniqueness
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring with a nitrile group and an ethoxy linkage makes it a versatile compound in medicinal chemistry, offering potential advantages in terms of receptor binding affinity and selectivity.
Propiedades
Número CAS |
6269-55-2 |
|---|---|
Fórmula molecular |
C15H20ClN3O |
Peso molecular |
293.79 g/mol |
Nombre IUPAC |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethoxy]propanenitrile |
InChI |
InChI=1S/C15H20ClN3O/c16-14-2-4-15(5-3-14)19-9-7-18(8-10-19)11-13-20-12-1-6-17/h2-5H,1,7-13H2 |
Clave InChI |
HQQFMKXLOAUQFK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOCCC#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
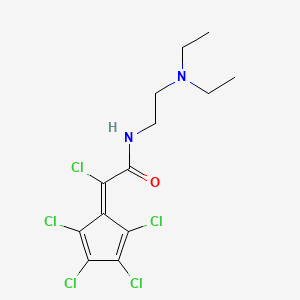
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)
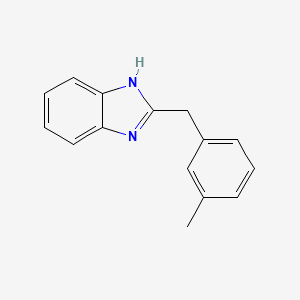
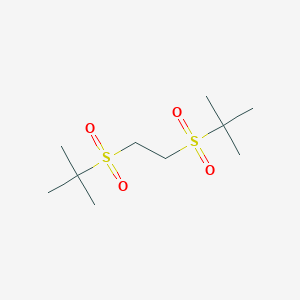
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)



